1H-Pyridin-2-one;hydrochloride
Overview
Description
1H-Pyridin-2-one;hydrochloride is a heterocyclic organic compound that features a pyridine ring with a hydroxyl group at the second position. This compound is of significant interest due to its versatile applications in medicinal chemistry, biological research, and industrial processes. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyridin-2-one can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with acetic anhydride can yield 1H-Pyridin-2-one.
Condensation Reactions: Another approach is the condensation of 2-pyridone with aldehydes or ketones in the presence of a catalyst.
Industrial Production Methods: Industrial production often employs optimized versions of these synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
1H-Pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 2-hydroxypiperidine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.
Major Products:
Oxidation Products: Pyridine-2,3-dione.
Reduction Products: 2-Hydroxypiperidine.
Substitution Products: Various substituted pyridinones depending on the reagents used.
Scientific Research Applications
1H-Pyridin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the second position allows it to form hydrogen bonds with active sites, enhancing its binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
1H-Pyridin-2-one;hydrochloride can be compared with other similar compounds, such as:
Pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Pyridone: Similar structure but without the hydrochloride salt form, affecting its solubility and stability.
Pyrimidinone: Contains an additional nitrogen atom in the ring, leading to different chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
1H-pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGKFNDKBDBBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-62-3 | |
Record name | 2(1H)-Pyridinone, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13472-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-oxopyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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